molecular formula C12H14N2O6 B11020858 Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

Cat. No.: B11020858
M. Wt: 282.25 g/mol
InChI Key: IUFNZEBZYYCLOL-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is an organic compound with the molecular formula C12H14N2O6 It is a derivative of nitrobenzoic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.

Major Products Formed

    Reduction: Ethyl 2-[(4-methoxy-3-aminobenzoyl)amino]acetate.

    Substitution: Ethyl 2-[(4-substituted-3-nitrobenzoyl)amino]acetate.

    Hydrolysis: 4-methoxy-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(4-methoxy-3-aminobenzoyl)amino]acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate: Similar structure but with a benzoate ester instead of an acetate ester.

    Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and an ester group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is an organic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H14_{14}N2_{2}O4_{4} and a molecular weight of approximately 282.25 g/mol. The compound features a nitro group, an ethyl ester, and an amide linkage, which are critical for its biological interactions. The presence of the nitro group allows for redox reactions, while the ester and amide functionalities facilitate hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's mechanism involves:

  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes, which can modulate various biochemical pathways.
  • Protein-Ligand Interactions : The formation of hydrogen bonds through its ester and amide groups enhances its binding affinity to target proteins.
  • Redox Activity : The nitro group can participate in redox reactions, potentially increasing the compound's reactivity and biological efficacy.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anticancer Potential : Preliminary studies suggest that this compound may act as a modulator in cancer treatment by inhibiting enzymes involved in tumor growth.
  • Anti-inflammatory Effects : Its interaction with inflammatory pathways indicates potential applications in treating inflammatory diseases.
  • Antibacterial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may possess similar effects against pathogenic bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their key features:

Compound NameMolecular FormulaKey Features
Ethyl 2-(4-amino-3-nitrophenyl)acetateC11_{11}H12_{12}N2_{2}O2_{2}Contains an amino group instead of a methoxy group
Ethyl 2-(4-chloro-3-nitrophenyl)acetateC11_{11}H10_{10}ClN2_{2}O2_{2}Chlorine substituent affects reactivity
Ethyl 2-(3-nitrobenzoic acid)C10_{10}H9_{9}N1_{1}O3_{3}Lacks methoxy substitution but retains nitro functionality

These compounds share structural similarities but differ in their functional groups, which can significantly influence their biological activities and therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit key enzymes involved in cancer progression, supporting the hypothesis that this compound may exhibit similar effects .
  • Antimicrobial Testing : Research on nitro-substituted compounds has shown promising results against various bacterial strains, indicating potential for further exploration of this compound as an antimicrobial agent .

Properties

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C12H14N2O6/c1-3-20-11(15)7-13-12(16)8-4-5-10(19-2)9(6-8)14(17)18/h4-6H,3,7H2,1-2H3,(H,13,16)

InChI Key

IUFNZEBZYYCLOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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